molecular formula C14H10FNO3S B4005050 5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4005050
M. Wt: 291.30 g/mol
InChI Key: XFBDPHXHAJRXNX-UHFFFAOYSA-N
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Description

5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H10FNO3S and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.03654252 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one and its analogs have shown potential in antibacterial applications. For instance, the synthesis and antibacterial activity of pyridonecarboxylic acids, a related group of compounds, have been explored. These compounds, including various fluoro-substituted analogs, have demonstrated efficacy in in vitro and in vivo antibacterial screenings, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Antiviral Activity

There is research indicating the antiviral potential of compounds related to this compound. For instance, the synthesis and antiviral activity of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives, including fluoro-substituted compounds, have been studied. These compounds have been tested against viruses like influenza and hepatitis C, with some showing significant activity (Ivashchenko et al., 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of related fluorinated compounds have also been a focus of research. Studies have examined the nucleophilic cyclization of difluoro-alkenes, which can be relevant to the synthesis of fluorinated indoles. These studies offer insights into the synthetic pathways and chemical behavior of fluorinated compounds, which can be applicable to the synthesis of this compound (Ichikawa et al., 2002).

Applications in Organic Electronics

Fluorinated compounds have been utilized in organic electronics, indicating potential applications for 5-fluoro-indole derivatives. For example, a study on dopamine semiquinone radical doped poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), incorporating fluorine-containing components, showed enhanced conductivity and performance in organic solar cells. This suggests that fluorinated indoles could potentially play a role in organic electronic materials (Zeng et al., 2020).

Properties

IUPAC Name

5-fluoro-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3S/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBDPHXHAJRXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one

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